

# A Comparative Analysis of Enalapril Diketopiperazine and Enalaprilat: Quantification and Stability

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## Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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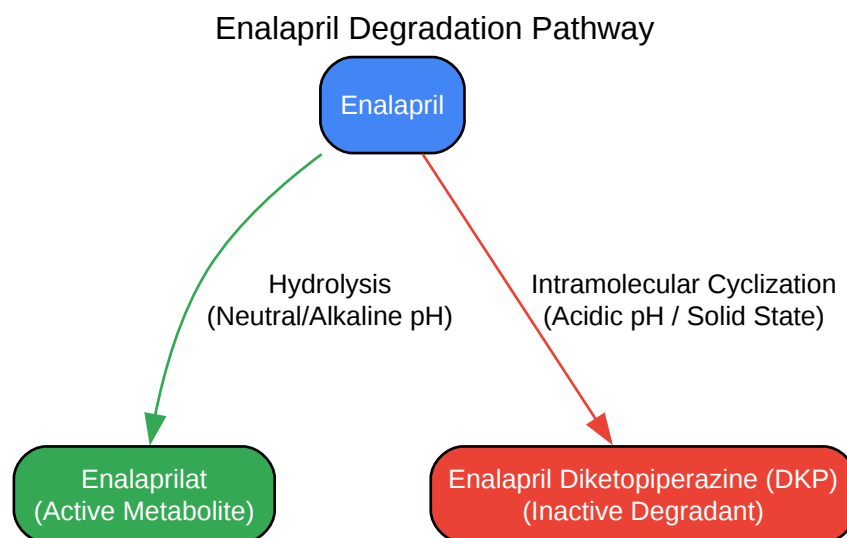
This guide provides a comprehensive comparison of **Enalapril Diketopiperazine** (DKP) and Enalaprilat, the primary degradation product and active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. Understanding the distinct characteristics of these two compounds is critical for the development of stable Enalapril formulations and for accurate bioanalytical monitoring. This document outlines their quantification methodologies, compares their stability under various conditions, and provides detailed experimental protocols.

## At a Glance: Enalaprilat vs. Enalapril Diketopiperazine

Feature	Enalaprilat	Enalapril Diketopiperazine (DKP)
Formation	Hydrolysis of the ester group of Enalapril.[1][2]	Intramolecular cyclization (dehydration) of Enalapril.[2]
Pharmacological Activity	Active ACE inhibitor.[3]	Inactive degradation product.
Primary Condition for Formation	Neutral to alkaline pH conditions.[1][2][4]	Acidic pH conditions (pH < 5) and in the solid state.[1][2][4]

## Degradation Pathway of Enalapril

Enalapril degrades into two principal products: Enalaprilat and Diketopiperazine (DKP). The predominant pathway is highly dependent on the pH of the environment.[1][2][4]



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*Enalapril Degradation Pathway*

## Quantification of Enalaprilat and DKP

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the simultaneous quantification of Enalapril and its degradation products.[1][4][5][6] Various methods have been developed and validated, often employing UV or mass spectrometry detection.

## Comparative Quantitative Data from HPLC Methods

Parameter	Enalaprilat	Enalapril Diketopiperazine (DKP)	Reference
Linearity Range	0.12 - 4.00 µg/mL	0.33 - 5.30 µg/mL	[5]
Limit of Quantitation (LOQ)	0.12 µg/mL	0.33 µg/mL	[5]
Limit of Detection (LOD)	0.06 µg/mL	0.18 µg/mL	[5]
Retention Time	~2.8 min	~30.0 min	[5]

## Experimental Protocol: HPLC Quantification

This protocol is a representative example for the simultaneous determination of Enalapril, Enalaprilat, and DKP in a pharmaceutical formulation.

### 1. Materials and Reagents:

- Enalapril Maleate, Enalaprilat, and **Enalapril Diketopiperazine** reference standards
- Acetonitrile (HPLC grade)
- Sodium phosphate buffer (pH 2.2)
- Deionized water
- Sample containing Enalapril (e.g., tablets)

### 2. Chromatographic Conditions:

- Column: C18 (250 x 4.6 mm, 5 µm)[5]
- Mobile Phase: Sodium phosphate buffer (pH 2.2) and Acetonitrile (75:25, v/v)[5]
- Flow Rate: 1.5 mL/min[5]
- Column Temperature: 60°C[5]

- Detection: UV at 215 nm[5]

- Injection Volume: 50  $\mu$ L[5]

### 3. Standard Solution Preparation:

- Prepare individual stock solutions of Enalapril Maleate, Enalaprilat, and DKP in the mobile phase.
- Prepare working standard solutions by diluting the stock solutions to achieve concentrations within the expected calibration range.

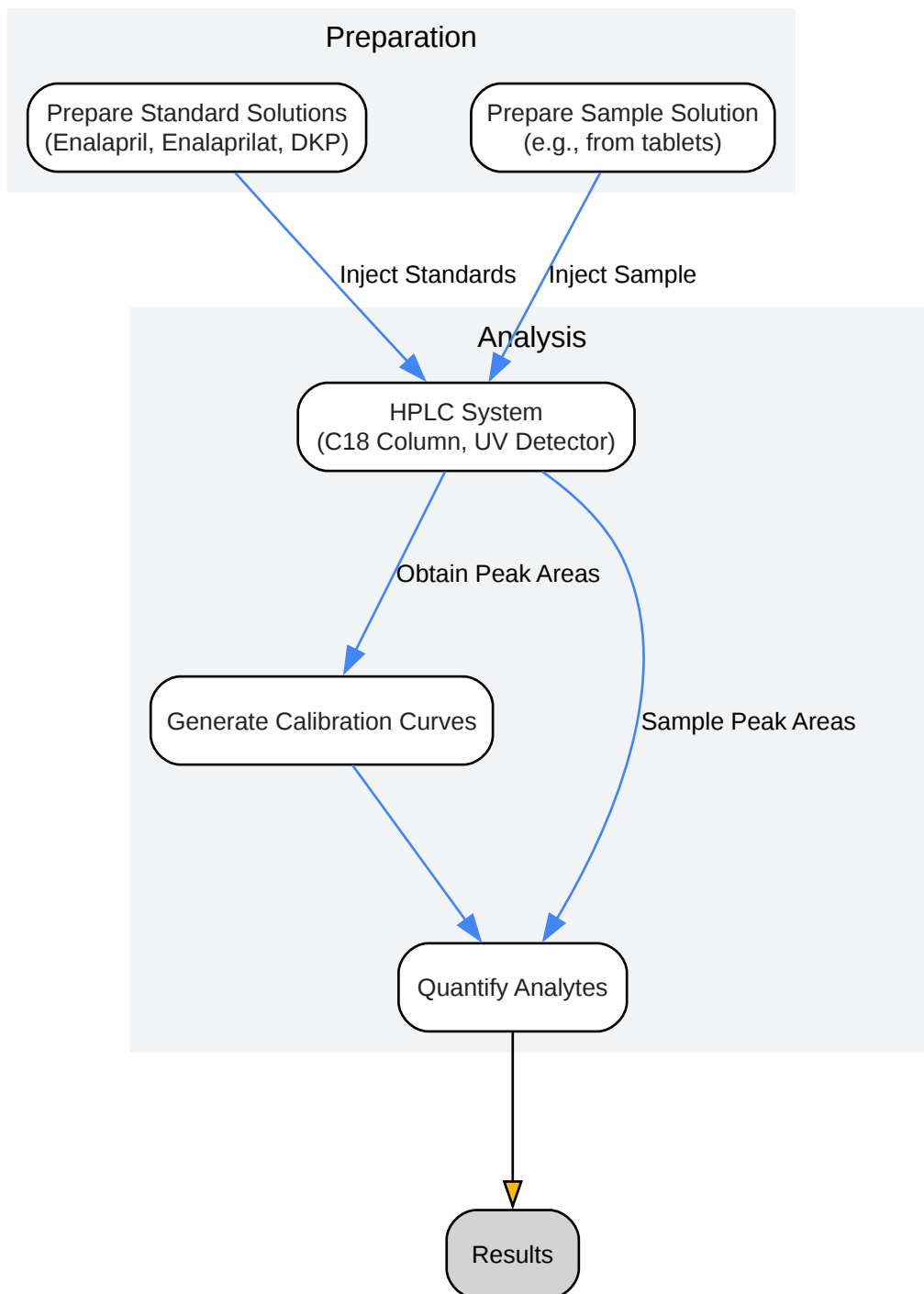
### 4. Sample Preparation:

- For solid dosage forms, accurately weigh and crush the tablets.
- Dissolve the powder in a known volume of sodium hydrogen phosphate buffer (pH 2.2).[5]
- Use ultrasonication and mechanical shaking to ensure complete dissolution.[5]
- Filter the solution twice before injection.[5]

### 5. Analysis:

- Inject the standard solutions to establish a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amounts of Enalaprilat and DKP by comparing their peak areas to the respective calibration curves.

## HPLC Quantification Workflow

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## HPLC Quantification Workflow

**Stability Comparison: Enalaprilat vs. DKP Formation**

The stability of Enalapril is a critical parameter in pharmaceutical formulation. Forced degradation studies reveal the conditions under which Enalaprilat and DKP are formed.

## Summary of Stability under Stress Conditions

Stress Condition	Predominant Degradation Product	Observations
Acidic Hydrolysis (e.g., 0.1 N HCl)	Diketopiperazine (DKP)	Significant degradation of Enalapril occurs, with DKP being the major product. <a href="#">[1]</a> <a href="#">[7]</a>
Neutral Hydrolysis (e.g., Water)	Enalaprilat and Diketopiperazine	Both degradation products are formed. <a href="#">[1]</a> <a href="#">[7]</a>
Alkaline Hydrolysis (e.g., 0.1 N NaOH)	Enalaprilat	Rapid and extensive degradation of Enalapril to Enalaprilat. <a href="#">[1]</a> <a href="#">[7]</a>
Oxidative Stress	Stable	Enalapril shows stability under oxidative conditions. <a href="#">[1]</a>
Thermal Stress (Solid State)	Minor Degradation	Enalapril drug substance is relatively stable to dry heat. <a href="#">[1]</a> However, in the presence of excipients, degradation can increase. <a href="#">[4]</a>
Photolytic Stress	Slight Degradation to Enalaprilat	Exposure of an aqueous solution to UV and visible light can cause slight degradation. <a href="#">[1]</a>

## Quantitative Stability Data

The following table presents data from an accelerated stability study of Enalapril tablets at 40°C and 75% relative humidity over 90 days, showing the formation of Enalaprilat and DKP in different formulations.

Formulation	Time (days)	Enalaprilat Formation (%)	DKP Formation (%)	Reference
Enalapril Maleate Pellets	21	~0.5	~1.5	<a href="#">[5]</a>
42	~0.8	~2.5	<a href="#">[5]</a>	
63	~1.0	~3.5	<a href="#">[5]</a>	
91	~1.2	~4.5	<a href="#">[5]</a>	
Sodium Enalapril Pellets	21	~1.0	~0.2	<a href="#">[5]</a>
42	~1.5	~0.3	<a href="#">[5]</a>	
63	~1.8	~0.4	<a href="#">[5]</a>	
91	~2.0	~0.5	<a href="#">[5]</a>	

Note: Percentages are estimated from graphical data presented in the source.

## Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of Enalapril under various stress conditions.

1. Objective: To identify the degradation products and pathways of Enalapril under hydrolytic, oxidative, photolytic, and thermal stress.

2. Materials:

- Enalapril Maleate drug substance
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)

- Deionized water
- HPLC system as described in the quantification section

### 3. Procedure:

- Acidic Hydrolysis: Dissolve Enalapril in 0.1 N HCl and heat at 80°C. Withdraw samples at specified time points.[\[7\]](#)
- Alkaline Hydrolysis: Dissolve Enalapril in 0.1 N NaOH and maintain at 60°C. Withdraw samples at specified time points.[\[1\]](#)
- Neutral Hydrolysis: Dissolve Enalapril in water and heat at 80°C. Withdraw samples at specified time points.[\[7\]](#)
- Oxidative Degradation: Dissolve Enalapril in a solution of hydrogen peroxide at room temperature.
- Photostability: Expose a solution of Enalapril to UV and visible light.[\[1\]](#)
- Thermal Stress (Solid): Store solid Enalapril powder at elevated temperatures (e.g., 70°C).[\[1\]](#)

### 4. Analysis:

- For each time point and condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by a stability-indicating HPLC method.
- Identify and quantify Enalapril, Enalaprilat, and DKP.

## Conclusion

The formation of Enalaprilat and **Enalapril Diketopiperazine** is highly dependent on the physicochemical environment of the Enalapril molecule. While Enalaprilat is the desired active metabolite, the formation of the inactive DKP degradant is a critical quality attribute to control during drug product development and storage. The provided analytical methods and stability protocols offer a framework for the accurate quantification and characterization of these compounds, ensuring the safety and efficacy of Enalapril-containing pharmaceuticals.

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